molecular formula C25H23FN4O4S B2789970 N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955758-49-3

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2789970
CAS No.: 955758-49-3
M. Wt: 494.54
InChI Key: CEYQTVVYEPRCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetically designed organic compound that functions as a potent and selective kinase inhibitor, with high affinity for Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) [https://pubchem.ncbi.nlm.nih.gov/]. Its core structure is based on a cyclopentathiazole scaffold, a feature shared with several approved therapeutics, which is functionalized with a 1,3-benzodioxole carboxamide group and a 4-(4-fluorophenyl)piperazine moiety to optimize target binding and pharmacokinetic properties. The primary research value of this compound lies in the study of ALK and ROS1-driven signaling pathways in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma [https://www.ebi.ac.uk/chembl/]. By potently inhibiting the ATP-binding site of these receptor tyrosine kinases, it blocks downstream pro-survival and proliferative signals, such as those mediated by the MAPK/ERK and JAK/STAT pathways. Researchers utilize this inhibitor in vitro and in vivo to investigate the mechanisms of oncogenesis, to assess tumor cell viability and apoptosis, and to evaluate potential resistance mechanisms. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c26-16-2-4-17(5-3-16)29-9-11-30(12-10-29)24(32)18-6-8-21-22(18)27-25(35-21)28-23(31)15-1-7-19-20(13-15)34-14-33-19/h1-5,7,13,18H,6,8-12,14H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYQTVVYEPRCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)N=C(S2)NC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional groups that contribute to its biological properties:

  • Piperazine moiety : Often associated with neuroactive compounds.
  • Cyclopentathiazole : May contribute to unique interactions with biological targets.
  • Benzo[d][1,3]dioxole : Known for its role in various pharmacological activities.

The exact mechanisms of action for this compound are still under investigation. However, preliminary studies suggest several potential pathways:

  • Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), which could influence neurotransmitter levels and mood regulation .
  • Cytotoxic Activity : In vitro studies indicate that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MAO InhibitionCompounds with similar structures showed significant MAO-B inhibition.
CytotoxicityExhibited cytotoxic effects on cancer cell lines (e.g., MCF-7).
Antidepressant EffectsPotential modulation of serotonin and dopamine pathways.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on the MCF-7 breast cancer cell line. The results indicated that certain derivatives had IC50 values as low as 4.363 µM, demonstrating significant anticancer activity compared to standard treatments like doxorubicin .

Case Study 2: Neuropharmacological Effects

Research on piperazine derivatives has shown that they can modulate neurotransmitter systems. For instance, compounds similar to this compound were found to enhance serotonin and dopamine levels in animal models, suggesting potential applications in treating depression and anxiety disorders .

Scientific Research Applications

Inhibitory Activity

Research indicates that derivatives of this compound may exhibit inhibitory activity against fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could enhance endocannabinoid signaling, offering therapeutic benefits for pain management and inflammation .

Antidepressant Effects

Studies have shown that compounds with similar structures to N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can produce antidepressant-like effects in animal models. These findings suggest potential for developing new antidepressants that target specific receptor subtypes to minimize side effects associated with traditional therapies .

Anti-Anxiety Properties

The anxiolytic effects of piperazine derivatives have been documented in various studies. The compound's ability to modulate serotonin receptors may contribute to its potential as an anti-anxiety agent, making it a candidate for further clinical investigation .

Anticancer Activity

Emerging research indicates that compounds featuring the cyclopenta[d]thiazole moiety may possess anticancer properties. Initial studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting a need for further exploration into its mechanisms and efficacy as an anticancer agent .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the piperazine ring : Utilizing commercially available piperazine derivatives.
  • Carbonylation : Employing carbonylation techniques to introduce the carbonyl group.
  • Cyclization reactions : To form the cyclopenta[d]thiazole structure.

A detailed synthetic pathway could be represented as follows:

StepReaction TypeReagents/ConditionsProduct
1Ring FormationPiperazine + FluorobenzaldehydeFluorophenylpiperazine
2CarbonylationCarbon monoxide + CatalystCarbonyl derivative
3CyclizationThiazole precursor + BaseCyclopenta[d]thiazole derivative
4Final CouplingCoupling agents + ConditionsTarget compound

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, administration of similar piperazine derivatives resulted in significant reductions in depressive behaviors compared to control groups. The study highlighted the importance of receptor selectivity in enhancing therapeutic outcomes while reducing adverse effects .

Case Study 2: Anti-Cancer Activity

A recent investigation into the anticancer properties of cyclopenta[d]thiazole derivatives showed promising results against breast cancer cell lines. The study concluded that these compounds could induce apoptosis through mitochondrial pathways, warranting further research into their mechanisms and potential clinical applications .

Comparison with Similar Compounds

Quinazoline Derivatives (A2–A6)

Compounds A2–A6 () share the piperazine-carboxamide backbone but incorporate a quinazolinone core instead of the cyclopenta[d]thiazol system. Key differences include:

  • Substituent Effects : Para-substituted fluorophenyl (A3) shows higher synthetic yield (57.3%) and melting point (196.5–197.8 °C) compared to meta-fluorophenyl (A2, 52.2% yield, 189.5–192.1 °C), suggesting para-substitution favors crystallinity and reaction efficiency .

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19)

These derivatives () replace the target compound’s carbonyl-thiazole linkage with a benzyl group. Despite this, the shared 4-fluorophenyl-piperazine fragment suggests overlapping synthetic strategies, such as benzoyl chloride coupling reactions .

Analogues with Benzo[d][1,3]dioxole Moieties

Compound 74 ()

This compound features a benzo[d][1,3]dioxole fragment connected via a cyclopropane carboxamide to a thiazole ring. Unlike the target compound, it lacks the piperazine-fluorophenyl group but includes a 4-methoxyphenyl substituent, which may reduce metabolic stability compared to fluorinated analogues .

Nicotinamide Derivatives with Piperazine Linkers (10m, 10r, 10d)

  • Synthetic Yields : These compounds (–6) exhibit lower yields (23–26%) compared to A2–A6, likely due to steric hindrance from bulkier substituents (e.g., trifluoromethyl, dichlorophenyl) .

Physicochemical Properties

Compound Core Structure Key Substituents Yield (%) Melting Point (°C)
Target Compound Cyclopenta[d]thiazol 4-Fluorophenyl, benzo[d][1,3]dioxole N/A N/A
A3 () Quinazolinone 4-Fluorophenyl 57.3 196.5–197.8
10m () Nicotinamide 4-Chloro-3-(trifluoromethyl) 23 N/A
10r () Nicotinamide 2,4-Dichlorophenyl 23 N/A
Compound 74 () Thiazole-cyclopropane 4-Methoxyphenyl 20 N/A

Q & A

Basic Research Questions

What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis involves multi-step reactions, including coupling of the fluorophenylpiperazine moiety with the cyclopenta[d]thiazol-2-yl and benzo[d][1,3]dioxole groups. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DCM under nitrogen to minimize hydrolysis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for piperazine derivatization .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol improves purity .
    Methodological Tip : Monitor intermediates via TLC and confirm final product integrity using 1H^1H/13C^{13}C-NMR and HRMS .

How can structural ambiguities in the final compound be resolved?

  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the cyclopenta-thiazole and piperazine groups .
  • 2D NMR techniques (e.g., HSQC, HMBC): Assign proton-carbon correlations, particularly for overlapping signals in the aromatic and piperazine regions .
  • FTIR spectroscopy : Validates carbonyl (C=O) and carboxamide (N-H) functional groups .

What in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-spiperone for serotonin/dopamine receptors) .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the modification of this compound?

  • Piperazine substitutions : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 2,4-dichlorophenyl) to assess steric effects on receptor binding .
  • Thiazole ring modifications : Introduce electron-withdrawing groups (e.g., nitro) to the cyclopenta[d]thiazole core to modulate electronic properties and metabolic stability .
  • Benzodioxole optimization : Replace the dioxole ring with bioisosteres like methoxy groups to evaluate pharmacokinetic improvements .
    Data-Driven Example : Analogs with 4-pyridylacetyl N-oxide substitutions showed enhanced oral bioavailability in preclinical models .

How can contradictory biological activity data be reconciled across studies?

  • Assay variability : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Metabolite interference : Perform LC-MS/MS to identify active/inactive metabolites that may skew in vivo results .
  • Species-specific differences : Compare human vs. rodent enzyme kinetics (e.g., CYP450 isoforms) to explain efficacy gaps .

What computational tools are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 2FZ for kinase domains) to predict binding poses .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • ADMET prediction : Employ SwissADME or QikProp to optimize logP (<5) and reduce hepatotoxicity risks .

Methodological Recommendations

  • Contradiction resolution : Use tiered screening (high-throughput → low-throughput) to filter false positives .
  • Synthetic scalability : Optimize microwave-assisted reactions for time-sensitive steps (e.g., cyclization) .
  • Data validation : Pair in silico predictions with experimental assays to minimize resource waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.